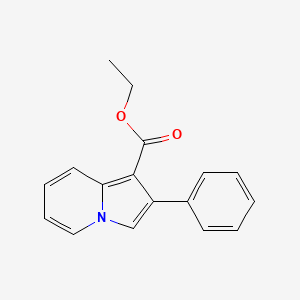

2-苯基-1-吲哚并咔唑-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

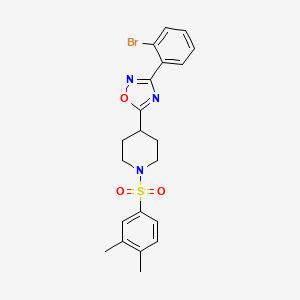

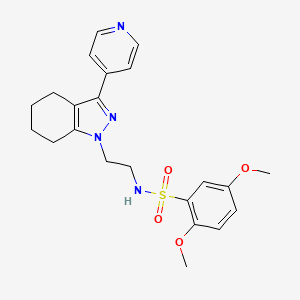

Ethyl 2-phenyl-1-indolizinecarboxylate is a compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds that contain a fused pyridine and pyrrole ring system. The ethyl ester group at the 1-position and a phenyl group at the 2-position are indicative of modifications that can alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related indolizine derivatives has been reported in the literature. For instance, a key intermediate for the synthesis of tacamine-type indole alkaloids, methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, was prepared from methyl 5-(1′-hydroxyethyl)nicotinate through a six-step process, with the final step being the catalytic hydrogenation of ethylidene isomers . Another synthesis approach involved heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid to prepare ethyl 3-(benzoylamino)-1H-indole-2-carboxylates . Additionally, a one-pot synthesis of indolizin-1-yl-pyrimidines from ethyl 3-(3-ethoxy-3-oxopropanoyl) indolizine-1-carboxylate was described, showcasing a metal-free method to tether the indolizine scaffold with various 2-substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of indolizine derivatives can be complex, as seen in the synthesis and structural analysis of 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate and its bromo counterpart. These compounds were characterized using IR, mass, 1H, and 13C NMR spectroscopy, and their crystal structures were determined by X-ray crystallography, revealing that they belong to the monoclinic system with no typical hydrogen bonding interactions .

Chemical Reactions Analysis

Indolizine derivatives can undergo various chemical reactions. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate led to the formation of a debenzoylated hydrazide. Hydrolysis with aqueous sodium hydroxide yielded the corresponding carboxylic acid, which upon heating underwent decarboxylation to give N-(5-chloro-1H-indol-3-yl)benzamide . The Fischer indolization process also demonstrates the reactivity of indolizine derivatives, where ethyl pyruvate 2-methoxyphenylhydrazine and its N-methyl derivative with protic acids produced a variety of indole products .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolizine derivatives are influenced by their molecular structure. The crystallographic analysis of the aforementioned 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate and its bromo analog provided insights into their physical properties, such as crystal system, space group, and cell dimensions. These properties are crucial for understanding the compound's behavior in different environments and can affect its solubility, stability, and reactivity .

科学研究应用

合成和结构研究

构象分析:合成了类似于2-苯基-1-吲哚并咔唑-1-羧酸乙酯的1-苯甲酰-3-[(未)取代苄硫基]噻吩并[3,4-b]吲哚-9-羧酸乙酯,并对其构象进行了研究。这些化合物在固态和氯仿溶液中均显示出堆叠结构,展示了苯环和吡啶部分的重叠(Kakehi 等,2002)。

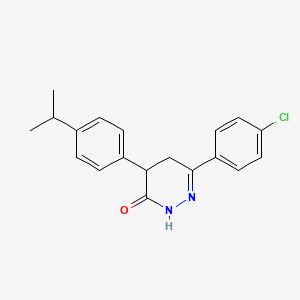

晶体和分子结构:合成和表征了5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯,该化合物与2-苯基-1-吲哚并咔唑-1-羧酸乙酯相似,涉及对其晶体和分子结构的分析。该化合物表现出分子内氢键和 π-π 相互作用,有助于结构稳定性(Achutha 等,2017)。

药学和生物应用

抗菌特性:7-氨基-3-苯甲酰吲哚并咔唑-1-羧酸乙酯衍生物的合成显示出有效的抗菌和抗氧化特性。这些化合物与2-苯基-1-吲哚并咔唑-1-羧酸乙酯类似,对多种细菌表现出显着的活性(Uppar 等,2020)。

杀幼虫活性:通过微波辅助方法合成的新型3-取代-7-甲基吲哚并咔唑-1-羧酸乙酯对按蚊表现出杀幼虫活性。这些发现突出了吲哚并咔唑衍生物的潜在生物应用(Chandrashekharappa 等,2018)。

化学转化和反应

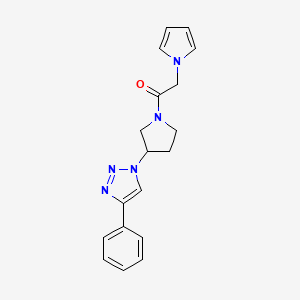

新型反应:对与2-苯基-1-吲哚并咔唑-1-羧酸乙酯密切相关的1-(α-羟基苄基)噻吩并[3,4-b]吲哚衍生物的合成进行的研究显示出意外的缩合反应。这些反应突出了吲哚并咔唑衍生物独特的化学行为(Kakehi 等,2005)。

光氧化反应:对吲哚并咔唑的光氧化反应的研究提供了对反应模式和机理的见解,这与了解2-苯基-1-吲哚并咔唑-1-羧酸乙酯等化合物的化学行为有关(Li 等,2004)。

作用机制

属性

IUPAC Name |

ethyl 2-phenylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)16-14(13-8-4-3-5-9-13)12-18-11-7-6-10-15(16)18/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZCVNIUMATMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-phenyl-1-indolizinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)

![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)